Protheobromine

Description

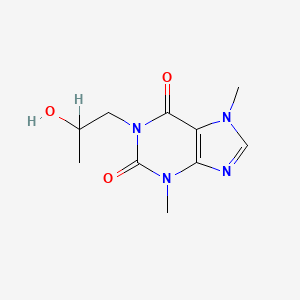

This compound is a derivative of the xanthine alkaloid theobromine with diuretic and vasodilating activity. Like other methylated xanthines, this compound causes diuresis, and acts as a stimulant and vasodilator.

Properties

IUPAC Name |

1-(2-hydroxypropyl)-3,7-dimethylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4O3/c1-6(15)4-14-9(16)7-8(11-5-12(7)2)13(3)10(14)17/h5-6,15H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXRGZXBFSKSZPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C(=O)C2=C(N=CN2C)N(C1=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00861572 | |

| Record name | 1-(2-Hydroxypropyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00861572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50-39-5 | |

| Record name | Protheobromine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50-39-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Protheobromine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050395 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Hydroxypropyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00861572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Protheobromine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.032 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROTHEOBROMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8067S1388X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Theobromine: A Technical Guide to Synthesis and Purification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Theobromine (B1682246) (3,7-dimethylxanthine) is a purine (B94841) alkaloid naturally present in the cacao plant (Theobroma cacao) and is the primary alkaloid found in chocolate. It shares structural similarities with caffeine (B1668208) and theophylline (B1681296) and exhibits a range of physiological effects, including acting as a mild stimulant, diuretic, and vasodilator. In the pharmaceutical industry, theobromine serves as a precursor for the synthesis of other therapeutic agents, such as pentoxifylline, which is used to improve blood flow. This technical guide provides an in-depth overview of the primary methods for the synthesis and purification of theobromine, complete with experimental protocols, quantitative data, and process visualizations to aid researchers and professionals in the field.

Biosynthesis of Theobromine

In Theobroma cacao, theobromine is synthesized from xanthosine, a purine nucleoside. The biosynthetic pathway involves a series of enzymatic steps, primarily occurring in the young pericarp and cotyledons of the cacao fruit. The concentration of theobromine increases in the seeds as the fruit matures.[1]

The key steps in the biosynthesis of theobromine are:

-

Conversion of Xanthosine to 7-methylxanthosine (B1261978): This initial methylation step is catalyzed by the enzyme 7-methylxanthosine methyltransferase (XMT).

-

Formation of 7-methylxanthine (B127787): 7-methylxanthosine is hydrolyzed to yield 7-methylxanthine.

-

Final Methylation to Theobromine: The final step involves the methylation of 7-methylxanthine at the N-3 position by the enzyme 3-methylxanthine (B41622) methyltransferase (MXMT) to produce theobromine (3,7-dimethylxanthine).

Figure 1: Biosynthetic pathway of theobromine in Theobroma cacao.

Chemical Synthesis of Theobromine

Several chemical synthesis routes for theobromine have been developed, offering alternatives to extraction from natural sources. These methods often provide higher purity and are not subject to the variability of natural product sourcing.

Synthesis from Methylurea (B154334) and Cyanoacetic Acid

This is a traditional and multi-step method for synthesizing theobromine. The process involves condensation, nitrosation, reduction, acylation, and multiple ring-closure reactions.

Experimental Protocol:

-

Condensation: React methylurea with cyanoacetic acid in the presence of a dehydrating agent like acetic anhydride (B1165640) to form methyl cyanoacetylurea (B75420).

-

First Ring Closure: Treat the methyl cyanoacetylurea with a base to induce cyclization, forming a uracil (B121893) derivative.

-

Nitrosation: Introduce a nitroso group at the 5-position of the uracil ring using a nitrosating agent such as sodium nitrite (B80452) in an acidic medium.

-

Reduction: Reduce the nitroso group to an amino group, typically with a reducing agent like sodium dithionite.

-

Acylation: Acylate the amino group with an acylating agent.

-

Second Ring Closure: Induce a second ring closure to form the xanthine (B1682287) core.

-

Methylation: The final step is the methylation of the xanthine intermediate to yield theobromine.

This method is characterized by its long reaction sequence and has a reported overall yield in the range of 18-27%.

Synthesis from 3-Methylxanthine

A more direct approach involves the methylation of 3-methylxanthine. This method is generally more efficient than starting from acyclic precursors.

Experimental Protocol (using Dimethyl Sulfate):

-

Reaction Setup: In a reaction vessel, mix 3-methylxanthine disodium (B8443419) salt with acetone (B3395972) and sodium carbonate.

-

Methylation: Heat the mixture to 55-60°C with stirring. Add dimethyl sulfate (B86663) dropwise over 3 to 5 hours.

-

Reaction Completion: Maintain the reaction at 55-60°C for an additional 0.5 to 1.5 hours.

-

Work-up: After the reaction, cool the mixture and acidify with hydrochloric acid to a pH of 4-6 to precipitate the crude theobromine.

-

Purification: Filter the solid, wash with water, and dry to obtain the product.

Experimental Protocol (using Dimethyl Carbonate):

-

Reaction Setup: In an autoclave, add 3-methylxanthine, dimethyl carbonate, and water.

-

Methylation: Heat the reaction mixture to 160°C and maintain for 9 hours under stirring.

-

Isolation: Cool the reaction to room temperature, filter the solid product, wash with water, and dry under reduced pressure at 60°C.

Synthesis from Caffeine

Theobromine can also be synthesized from caffeine, which involves a demethylation reaction.

Experimental Protocol:

-

Reaction with Hydrazine (B178648) Hydrate (B1144303): Mix caffeine with an 80% hydrazine hydrate solution in a molar ratio of 1:30 to 1:40. Heat the mixture at 110-120°C for 12-16 hours.

-

Isolation of Intermediate: Cool the reaction mixture and filter to collect the solid intermediate. Dry the filter cake.

-

Deamination: Dissolve the dried intermediate in water and cool to 0°C. Add concentrated sulfuric acid and then slowly add sodium nitrite.

-

Neutralization and Precipitation: Neutralize the reaction mixture to a pH of 7 with an alkaline solution.

-

Purification: Cool the solution to induce crystallization, then filter, wash, and dry the theobromine product.

Figure 2: Overview of chemical synthesis routes to theobromine.

Quantitative Data for Theobromine Synthesis

| Starting Material(s) | Key Reagents | Reported Yield | Reported Purity | Reference(s) |

| Methylurea and Cyanoacetic Acid | Acetic anhydride, Sodium nitrite | 18-27% | Not specified | |

| 3-Methylxanthine Disodium Salt | Dimethyl sulfate, Acetone, Sodium carbonate | 84.3-84.9% | >99% (HPLC) | |

| 3-Methylxanthine | Dimethyl carbonate, Water | 89.9% conversion, 98.2% selectivity | Not specified | |

| Caffeine | Hydrazine hydrate, Sulfuric acid, Sodium nitrite | ~70-80% (estimated from examples) | 99.7% |

Purification of Theobromine

Purification is a critical step to achieve the high purity required for pharmaceutical applications. The choice of method depends on the starting material (natural extract or synthetic crude product) and the desired final purity.

Extraction from Natural Sources

Theobromine is most commonly extracted from cocoa bean husks, a byproduct of chocolate manufacturing.

Experimental Protocol (Solvent Extraction):

-

Sample Preparation: Dry fresh cacao pod husks at 45°C and grind them into a fine powder.

-

Extraction: Extract 10 g of the dried husk powder with 270 mL of 70% ethanol (B145695) for 90 minutes at 80°C.

-

Filtration: Cool the extract and filter through Whatman No. 1 filter paper to obtain the crude extract.

-

Purification with Lead Acetate (B1210297): To the crude extract, add a 10% lead acetate solution (10% by volume of the extract) to precipitate impurities. Let the mixture stand for 15 minutes.

-

Removal of Excess Lead: Add a 10% sodium sulfate solution to precipitate the excess lead as lead sulfate.

-

Final Filtration: Filter the mixture again to obtain the purified theobromine extract.

Supercritical CO₂ Extraction:

Supercritical fluid extraction using carbon dioxide is a green alternative to solvent extraction. It is particularly effective for extracting fats and caffeine from cocoa beans, but less so for theobromine due to its lower solubility. The addition of a co-solvent like ethanol can significantly improve the extraction yield of theobromine.

Experimental Protocol (Supercritical CO₂ with Ethanol Co-solvent):

-

Sample Preparation: Use 30 g of cocoa shell powder.

-

Extraction: Add 20 mL of absolute ethanol as a co-solvent and place the mixture in the extraction chamber of a supercritical fluid extractor.

-

Extraction Parameters: Perform the extraction at a pressure of 6000 psi and a temperature of 313 K (40°C) for 90 minutes.

-

Collection: Collect the extract after depressurization.

Recrystallization

Recrystallization is a common method for purifying crude theobromine obtained from either synthesis or extraction.

Experimental Protocol:

-

Dissolution: Dissolve the crude theobromine in a suitable solvent, such as hot water or an ethanol-water mixture. The solubility of theobromine in water is low (0.5 g/L) but increases in boiling water (1 g/150 mL).

-

Decolorization: If the solution is colored, add activated carbon and heat for a short period.

-

Hot Filtration: Filter the hot solution to remove insoluble impurities and activated carbon.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation: Collect the theobromine crystals by filtration, wash with a small amount of cold solvent, and dry.

Figure 3: General workflows for theobromine purification.

Quantitative Data for Theobromine Purification

| Method | Starting Material | Key Parameters/Solvents | Yield/Recovery | Final Purity | Reference(s) |

| Solvent Extraction & Purification | Cacao Pod Husk | 70% Ethanol, 90 min, 80°C; 10% Lead Acetate | 6.79 mg/100 g dry weight | Not specified | |

| Supercritical CO₂ Extraction | Cocoa Shell | 6000 psi, 313 K, 90 min | Theobromine not effectively extracted | Not applicable | |

| Supercritical CO₂ with Ethanol | Cocoa Beans | Not specified | Significant improvement over CO₂ alone | Not specified | |

| Solvent Extraction (Industrial Scale) | Not specified | Chloroform-water system | 95% theobromine recovery | Not specified |

Conclusion

This guide has provided a comprehensive overview of the synthesis and purification methods for theobromine, tailored for a technical audience. The choice of the most suitable method will depend on factors such as the desired scale of production, required purity, cost considerations, and environmental impact. Chemical synthesis, particularly from 3-methylxanthine, offers high yields and purity. For extraction from natural sources, solvent-based methods remain prevalent, although supercritical fluid extraction presents a greener alternative, especially with the use of co-solvents. The detailed protocols and quantitative data presented herein serve as a valuable resource for the development and optimization of theobromine production processes.

References

Theobromine: A Technical Guide to Synthesis and Purification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Theobromine (3,7-dimethylxanthine) is a purine alkaloid naturally present in the cacao plant (Theobroma cacao) and is the primary alkaloid found in chocolate. It shares structural similarities with caffeine and theophylline and exhibits a range of physiological effects, including acting as a mild stimulant, diuretic, and vasodilator. In the pharmaceutical industry, theobromine serves as a precursor for the synthesis of other therapeutic agents, such as pentoxifylline, which is used to improve blood flow. This technical guide provides an in-depth overview of the primary methods for the synthesis and purification of theobromine, complete with experimental protocols, quantitative data, and process visualizations to aid researchers and professionals in the field.

Biosynthesis of Theobromine

In Theobroma cacao, theobromine is synthesized from xanthosine, a purine nucleoside. The biosynthetic pathway involves a series of enzymatic steps, primarily occurring in the young pericarp and cotyledons of the cacao fruit. The concentration of theobromine increases in the seeds as the fruit matures.[1]

The key steps in the biosynthesis of theobromine are:

-

Conversion of Xanthosine to 7-methylxanthosine: This initial methylation step is catalyzed by the enzyme 7-methylxanthosine methyltransferase (XMT).

-

Formation of 7-methylxanthine: 7-methylxanthosine is hydrolyzed to yield 7-methylxanthine.

-

Final Methylation to Theobromine: The final step involves the methylation of 7-methylxanthine at the N-3 position by the enzyme 3-methylxanthine methyltransferase (MXMT) to produce theobromine (3,7-dimethylxanthine).

Figure 1: Biosynthetic pathway of theobromine in Theobroma cacao.

Chemical Synthesis of Theobromine

Several chemical synthesis routes for theobromine have been developed, offering alternatives to extraction from natural sources. These methods often provide higher purity and are not subject to the variability of natural product sourcing.

Synthesis from Methylurea and Cyanoacetic Acid

This is a traditional and multi-step method for synthesizing theobromine. The process involves condensation, nitrosation, reduction, acylation, and multiple ring-closure reactions.

Experimental Protocol:

-

Condensation: React methylurea with cyanoacetic acid in the presence of a dehydrating agent like acetic anhydride to form methyl cyanoacetylurea.

-

First Ring Closure: Treat the methyl cyanoacetylurea with a base to induce cyclization, forming a uracil derivative.

-

Nitrosation: Introduce a nitroso group at the 5-position of the uracil ring using a nitrosating agent such as sodium nitrite in an acidic medium.

-

Reduction: Reduce the nitroso group to an amino group, typically with a reducing agent like sodium dithionite.

-

Acylation: Acylate the amino group with an acylating agent.

-

Second Ring Closure: Induce a second ring closure to form the xanthine core.

-

Methylation: The final step is the methylation of the xanthine intermediate to yield theobromine.

This method is characterized by its long reaction sequence and has a reported overall yield in the range of 18-27%.

Synthesis from 3-Methylxanthine

A more direct approach involves the methylation of 3-methylxanthine. This method is generally more efficient than starting from acyclic precursors.

Experimental Protocol (using Dimethyl Sulfate):

-

Reaction Setup: In a reaction vessel, mix 3-methylxanthine disodium salt with acetone and sodium carbonate.

-

Methylation: Heat the mixture to 55-60°C with stirring. Add dimethyl sulfate dropwise over 3 to 5 hours.

-

Reaction Completion: Maintain the reaction at 55-60°C for an additional 0.5 to 1.5 hours.

-

Work-up: After the reaction, cool the mixture and acidify with hydrochloric acid to a pH of 4-6 to precipitate the crude theobromine.

-

Purification: Filter the solid, wash with water, and dry to obtain the product.

Experimental Protocol (using Dimethyl Carbonate):

-

Reaction Setup: In an autoclave, add 3-methylxanthine, dimethyl carbonate, and water.

-

Methylation: Heat the reaction mixture to 160°C and maintain for 9 hours under stirring.

-

Isolation: Cool the reaction to room temperature, filter the solid product, wash with water, and dry under reduced pressure at 60°C.

Synthesis from Caffeine

Theobromine can also be synthesized from caffeine, which involves a demethylation reaction.

Experimental Protocol:

-

Reaction with Hydrazine Hydrate: Mix caffeine with an 80% hydrazine hydrate solution in a molar ratio of 1:30 to 1:40. Heat the mixture at 110-120°C for 12-16 hours.

-

Isolation of Intermediate: Cool the reaction mixture and filter to collect the solid intermediate. Dry the filter cake.

-

Deamination: Dissolve the dried intermediate in water and cool to 0°C. Add concentrated sulfuric acid and then slowly add sodium nitrite.

-

Neutralization and Precipitation: Neutralize the reaction mixture to a pH of 7 with an alkaline solution.

-

Purification: Cool the solution to induce crystallization, then filter, wash, and dry the theobromine product.

Figure 2: Overview of chemical synthesis routes to theobromine.

Quantitative Data for Theobromine Synthesis

| Starting Material(s) | Key Reagents | Reported Yield | Reported Purity | Reference(s) |

| Methylurea and Cyanoacetic Acid | Acetic anhydride, Sodium nitrite | 18-27% | Not specified | |

| 3-Methylxanthine Disodium Salt | Dimethyl sulfate, Acetone, Sodium carbonate | 84.3-84.9% | >99% (HPLC) | |

| 3-Methylxanthine | Dimethyl carbonate, Water | 89.9% conversion, 98.2% selectivity | Not specified | |

| Caffeine | Hydrazine hydrate, Sulfuric acid, Sodium nitrite | ~70-80% (estimated from examples) | 99.7% |

Purification of Theobromine

Purification is a critical step to achieve the high purity required for pharmaceutical applications. The choice of method depends on the starting material (natural extract or synthetic crude product) and the desired final purity.

Extraction from Natural Sources

Theobromine is most commonly extracted from cocoa bean husks, a byproduct of chocolate manufacturing.

Experimental Protocol (Solvent Extraction):

-

Sample Preparation: Dry fresh cacao pod husks at 45°C and grind them into a fine powder.

-

Extraction: Extract 10 g of the dried husk powder with 270 mL of 70% ethanol for 90 minutes at 80°C.

-

Filtration: Cool the extract and filter through Whatman No. 1 filter paper to obtain the crude extract.

-

Purification with Lead Acetate: To the crude extract, add a 10% lead acetate solution (10% by volume of the extract) to precipitate impurities. Let the mixture stand for 15 minutes.

-

Removal of Excess Lead: Add a 10% sodium sulfate solution to precipitate the excess lead as lead sulfate.

-

Final Filtration: Filter the mixture again to obtain the purified theobromine extract.

Supercritical CO₂ Extraction:

Supercritical fluid extraction using carbon dioxide is a green alternative to solvent extraction. It is particularly effective for extracting fats and caffeine from cocoa beans, but less so for theobromine due to its lower solubility. The addition of a co-solvent like ethanol can significantly improve the extraction yield of theobromine.

Experimental Protocol (Supercritical CO₂ with Ethanol Co-solvent):

-

Sample Preparation: Use 30 g of cocoa shell powder.

-

Extraction: Add 20 mL of absolute ethanol as a co-solvent and place the mixture in the extraction chamber of a supercritical fluid extractor.

-

Extraction Parameters: Perform the extraction at a pressure of 6000 psi and a temperature of 313 K (40°C) for 90 minutes.

-

Collection: Collect the extract after depressurization.

Recrystallization

Recrystallization is a common method for purifying crude theobromine obtained from either synthesis or extraction.

Experimental Protocol:

-

Dissolution: Dissolve the crude theobromine in a suitable solvent, such as hot water or an ethanol-water mixture. The solubility of theobromine in water is low (0.5 g/L) but increases in boiling water (1 g/150 mL).

-

Decolorization: If the solution is colored, add activated carbon and heat for a short period.

-

Hot Filtration: Filter the hot solution to remove insoluble impurities and activated carbon.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation: Collect the theobromine crystals by filtration, wash with a small amount of cold solvent, and dry.

Figure 3: General workflows for theobromine purification.

Quantitative Data for Theobromine Purification

| Method | Starting Material | Key Parameters/Solvents | Yield/Recovery | Final Purity | Reference(s) |

| Solvent Extraction & Purification | Cacao Pod Husk | 70% Ethanol, 90 min, 80°C; 10% Lead Acetate | 6.79 mg/100 g dry weight | Not specified | |

| Supercritical CO₂ Extraction | Cocoa Shell | 6000 psi, 313 K, 90 min | Theobromine not effectively extracted | Not applicable | |

| Supercritical CO₂ with Ethanol | Cocoa Beans | Not specified | Significant improvement over CO₂ alone | Not specified | |

| Solvent Extraction (Industrial Scale) | Not specified | Chloroform-water system | 95% theobromine recovery | Not specified |

Conclusion

This guide has provided a comprehensive overview of the synthesis and purification methods for theobromine, tailored for a technical audience. The choice of the most suitable method will depend on factors such as the desired scale of production, required purity, cost considerations, and environmental impact. Chemical synthesis, particularly from 3-methylxanthine, offers high yields and purity. For extraction from natural sources, solvent-based methods remain prevalent, although supercritical fluid extraction presents a greener alternative, especially with the use of co-solvents. The detailed protocols and quantitative data presented herein serve as a valuable resource for the development and optimization of theobromine production processes.

References

An In-depth Technical Guide to the In Vitro Mechanism of Action of Theobromine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the established in vitro mechanisms of action for theobromine (B1682246) (3,7-dimethylxanthine), a primary methylxanthine alkaloid found in the cacao plant. Theobromine shares structural similarity with caffeine (B1668208) and theophylline (B1681296) and exerts its biological effects through multiple molecular pathways. This guide details its primary targets, summarizes key quantitative data, provides exemplary experimental protocols, and visualizes the associated signaling cascades.

Core Mechanisms of Action: An Overview

In vitro studies have elucidated several key mechanisms through which theobromine exerts its effects. The primary modes of action are:

-

Phosphodiesterase (PDE) Inhibition : Theobromine non-selectively inhibits PDEs, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), a critical second messenger.[1][2][3][4]

-

Adenosine Receptor Antagonism : It acts as a competitive antagonist at adenosine A1 and A2A receptors, thereby blocking the effects of endogenous adenosine.[2]

-

Modulation of Key Signaling Cascades : Theobromine influences several downstream pathways critical to cell proliferation, inflammation, and metabolism, including the Akt/mTOR, MAPK, and AMPK pathways.

-

Induction of Apoptosis and Anti-inflammatory Effects : It has been shown to trigger programmed cell death in cancer cell lines and suppress the production of inflammatory mediators.

Phosphodiesterase (PDE) Inhibition

The inhibition of phosphodiesterases is a central mechanism of theobromine's action. PDEs are enzymes that hydrolyze cyclic nucleotides like cAMP and cGMP. By inhibiting these enzymes, particularly PDE4, theobromine prevents the breakdown of cAMP. The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including the cAMP-response element-binding protein (CREB). This cascade plays a significant role in processes ranging from gene expression to metabolism and apoptosis.

Experimental Protocol: In Vitro Phosphodiesterase (PDE) Activity Assay (Colorimetric)

This protocol outlines a non-radioactive, colorimetric method for measuring PDE activity, suitable for inhibitor screening.

A. Reagent Preparation:

-

PDE Assay Buffer : Prepare a suitable buffer (e.g., Tris-HCl based) for enzyme dilution and reaction.

-

PDE Enzyme : Reconstitute lyophilized PDE (e.g., PDE4) in cold assay buffer to a stock concentration (e.g., 20 U/mL). Further dilute to a working concentration (e.g., 4 U/mL) on ice just before use.

-

Substrate : Prepare a stock solution of cAMP (e.g., 10 mM) and dilute to a working concentration (e.g., 0.5 mM) with assay buffer.

-

5'-Nucleotidase : Use as supplied (e.g., 5 kU/µL).

-

Phosphate (B84403) Standard : Prepare a series of dilutions from a stock solution (e.g., 100 µM 5'-AMP or 5'-GMP) for the standard curve.

-

Test Compound (Theobromine) : Dissolve theobromine in a suitable solvent (e.g., DMSO) and prepare serial dilutions in PDE Assay Buffer.

B. Assay Procedure (96-well plate format):

-

Standard Curve :

-

Add 40 µL of each phosphate standard dilution to separate wells.

-

Add 10 µL of 5'-nucleotidase to each standard well.

-

Incubate for 30 minutes at 30°C.

-

-

Inhibitor Assay :

-

To appropriate wells, add:

-

15 µL of PDE Assay Buffer.

-

10 µL of test compound (Theobromine) or control (buffer/known inhibitor like IBMX).

-

5 µL of diluted PDE enzyme (4 U/mL).

-

-

Pre-incubate for 10 minutes at the reaction temperature (e.g., 30°C).

-

Initiate the reaction by adding 20 µL of cAMP substrate (0.5 mM). The final reaction volume is 50 µL.

-

Incubate for a predetermined time (e.g., 60 minutes) at 30°C.

-

Stop the PDE reaction and initiate the 5'-nucleotidase reaction by adding 10 µL of 5'-nucleotidase.

-

Incubate for 30 minutes at 30°C.

-

-

Detection :

-

Terminate the reaction by adding 150 µL of a Malachite Green-based reagent to all wells (standards and samples).

-

Incubate for 15-30 minutes at room temperature for color development.

-

Measure absorbance at ~620-650 nm using a microplate reader.

-

-

Data Analysis :

-

Subtract the absorbance of the blank from all readings.

-

Plot the standard curve (absorbance vs. nmol phosphate).

-

Determine the amount of phosphate released in the enzyme reactions from the standard curve.

-

Calculate the percentage of PDE inhibition for each theobromine concentration and determine the IC50 value using non-linear regression analysis.

-

Adenosine Receptor Antagonism

Theobromine acts as a non-selective, competitive antagonist at A1 and A2A adenosine receptors. Adenosine receptors are G-protein coupled receptors (GPCRs) that, upon activation by adenosine, trigger various signaling cascades. A1 receptor activation typically inhibits adenylyl cyclase, decreasing cAMP, while A2A receptor activation stimulates adenylyl cyclase, increasing cAMP. By blocking these receptors, theobromine prevents the physiological effects of adenosine, which contributes to its mild stimulant properties. Compared to caffeine, theobromine is a weaker adenosine receptor antagonist.

Quantitative Data: Adenosine Receptor Inhibition

The following table summarizes the inhibitory concentrations (IC50) of theobromine and related methylxanthines against adenosine receptors from in vitro studies.

| Compound | Receptor Subtype | Preparation | IC50 (µM) | Reference |

| Theobromine | A1 | Rat Brain Membranes | 210–280 | |

| Theobromine | A2 (low-affinity) | Rat Brain Slices | > 1000 | |

| Theobromine | A2 (high-affinity) | Rat Striatal Membranes | > 1000 | |

| Caffeine | A1 | Rat Brain Membranes | 90–110 | |

| Theophylline | A1 | Rat Brain Membranes | 20–30 | |

| Paraxanthine | A1 | Rat Brain Membranes | 40–65 |

Experimental Protocol: Radioligand Binding Assay for Adenosine Receptors

This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound like theobromine for a specific adenosine receptor subtype (e.g., A2A).

A. Membrane Preparation:

-

Culture cells stably expressing the human adenosine receptor of interest (e.g., HEK-293 or CHO cells expressing A2A).

-

Harvest cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

B. Binding Assay (96-well plate format):

-

To each well, add in the following order:

-

50 µL of assay buffer (50 mM Tris-HCl, pH 7.5, 10 mM MgCl2) containing various concentrations of the unlabeled test compound (Theobromine).

-

50 µL of a specific radioligand (e.g., [3H]CGS21680 for A2A receptors) at a fixed concentration near its Kd value (e.g., 10 nM).

-

100 µL of the membrane suspension (e.g., 20 µg protein/well).

-

-

Total Binding Wells : Contain radioligand and membranes, but no competing compound (add buffer instead).

-

Non-specific Binding Wells : Contain radioligand, membranes, and a high concentration of a potent, unlabeled standard antagonist (e.g., 10 µM NECA).

-

Incubate the plate at 25°C for 60 minutes with gentle agitation to reach equilibrium.

C. Termination and Detection:

-

Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters (e.g., Brandel GF/B) using a cell harvester.

-

Quickly wash the filters three times with 3 mL of ice-cold buffer to remove unbound radioligand.

-

Place the filters into scintillation vials, add 5 mL of scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

D. Data Analysis:

-

Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the logarithm of the competitor (theobromine) concentration.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.

-

Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Modulation of Intracellular Signaling Cascades

Theobromine has been shown to modulate multiple intracellular signaling pathways that are crucial for cell survival, proliferation, and inflammation.

-

Akt/mTOR Pathway : In glioblastoma and colon cancer cell lines, theobromine downregulates the Akt/mTOR signaling pathway, which is a key regulator of cell growth, proliferation, and survival. Inhibition of this pathway can contribute to the anti-proliferative and pro-apoptotic effects of theobromine.

-

MAPK Pathway : Theobromine's effect on the mitogen-activated protein kinase (MAPK) pathway is context-dependent. It has been shown to attenuate the activity of p44/42 extracellular signal-regulated kinase (ERK) while increasing the activity of p38 and c-Jun N-terminal kinase (JNK). This differential regulation can influence outcomes ranging from apoptosis to inflammation.

-

AMPK Pathway : In preadipocytes, theobromine treatment increases the phosphorylation of AMP-activated protein kinase (AMPK), a key cellular energy sensor. AMPK activation can inhibit adipogenesis and modulate metabolic processes.

-

NF-κB Pathway : Theobromine can suppress the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor involved in the inflammatory response. This contributes to its anti-inflammatory properties.

Apoptosis, Cytotoxicity, and Calcium Mobilization

Apoptosis Induction and Cytotoxicity

In cancer cell lines, such as A549 non-small cell lung cancer cells, theobromine has demonstrated anti-proliferative effects by inducing apoptosis. This is accompanied by an increase in the activity of key executioner caspases, such as caspase-3 and caspase-7.

Quantitative Data: Cytotoxicity

| Cell Line | Treatment Duration | IC50 (µM) | Assay | Reference |

| A549 (Lung Cancer) | 24 hours | 16.02 | MTT | |

| A549 (Lung Cancer) | 48 hours | 10.76 | MTT | |

| U87-MG (Glioblastoma) | Not specified | Not specified | Proliferation Assay |

Calcium Mobilization

A proposed mechanism for methylxanthines involves the modulation of intracellular calcium (Ca2+) levels. Theobromine may increase the release of Ca2+ from intracellular stores like the sarcoplasmic reticulum, which enhances muscle contractility. This is a common mechanism for GPCRs coupled to Gq proteins, which activate the phospholipase C pathway, leading to the generation of inositol (B14025) triphosphate (IP3) and the subsequent release of Ca2+ from the endoplasmic reticulum.

Experimental Protocol: Intracellular Calcium Mobilization Assay

This protocol describes a fluorescence-based method for detecting changes in intracellular calcium, often used for screening GPCR activity.

A. Reagent and Cell Preparation:

-

Cell Culture : Plate cells (e.g., CHO or HEK-293, potentially expressing a target GPCR) in a black-walled, clear-bottom 96-well or 384-well microplate and culture until they form a confluent monolayer.

-

Loading Buffer : Prepare a buffer containing a cell-permeant, Ca2+-sensitive fluorescent dye (e.g., Fluo-4 AM) and an organic anion transporter inhibitor (e.g., probenecid) to prevent dye leakage.

-

Compound Plates : Prepare plates containing serial dilutions of theobromine and appropriate controls (agonist, antagonist, vehicle).

B. Assay Procedure:

-

Remove the cell culture medium from the wells.

-

Add the Loading Buffer to each well and incubate for 30-60 minutes at 37°C in the dark to allow for dye de-esterification and loading.

-

After incubation, wash the cells gently with assay buffer to remove excess dye.

-

Place the cell plate into a fluorescence plate reader equipped with an integrated liquid handling system (e.g., a FlexStation or FLIPR).

-

Set the instrument to record fluorescence (e.g., Ex: 494 nm, Em: 516 nm for Fluo-4) over time.

-

Establish a stable baseline fluorescence reading for 10-20 seconds.

-

Use the integrated pipettor to add the test compounds (theobromine) from the compound plate to the cell plate.

-

Continue to measure the fluorescence signal for 1-3 minutes to capture the transient calcium flux.

C. Data Analysis:

-

The change in fluorescence is typically reported as the peak signal minus the baseline signal.

-

Agonist Mode : To test if theobromine directly triggers Ca2+ mobilization, plot the fluorescence change against theobromine concentration and fit to a sigmoidal dose-response curve to determine the EC50.

-

Antagonist Mode : To test if theobromine blocks Ca2+ mobilization by a known agonist, pre-incubate the cells with theobromine before adding the agonist. Calculate the percent inhibition and determine the IC50.

Conclusion

The in vitro mechanism of action of theobromine is multifaceted, primarily involving the inhibition of phosphodiesterases and antagonism of adenosine receptors. These primary actions trigger a cascade of downstream effects on intracellular signaling pathways, including the Akt/mTOR, MAPK, and NF-κB systems. These modulations ultimately underlie its observed anti-inflammatory, anti-proliferative, and pro-apoptotic activities in various cell-based models. The detailed protocols and quantitative data presented in this guide provide a framework for researchers to further investigate and leverage the therapeutic potential of this key bioactive compound.

References

An In-depth Technical Guide to the In Vitro Mechanism of Action of Theobromine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the established in vitro mechanisms of action for theobromine (3,7-dimethylxanthine), a primary methylxanthine alkaloid found in the cacao plant. Theobromine shares structural similarity with caffeine and theophylline and exerts its biological effects through multiple molecular pathways. This guide details its primary targets, summarizes key quantitative data, provides exemplary experimental protocols, and visualizes the associated signaling cascades.

Core Mechanisms of Action: An Overview

In vitro studies have elucidated several key mechanisms through which theobromine exerts its effects. The primary modes of action are:

-

Phosphodiesterase (PDE) Inhibition : Theobromine non-selectively inhibits PDEs, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP), a critical second messenger.[1][2][3][4]

-

Adenosine Receptor Antagonism : It acts as a competitive antagonist at adenosine A1 and A2A receptors, thereby blocking the effects of endogenous adenosine.[2]

-

Modulation of Key Signaling Cascades : Theobromine influences several downstream pathways critical to cell proliferation, inflammation, and metabolism, including the Akt/mTOR, MAPK, and AMPK pathways.

-

Induction of Apoptosis and Anti-inflammatory Effects : It has been shown to trigger programmed cell death in cancer cell lines and suppress the production of inflammatory mediators.

Phosphodiesterase (PDE) Inhibition

The inhibition of phosphodiesterases is a central mechanism of theobromine's action. PDEs are enzymes that hydrolyze cyclic nucleotides like cAMP and cGMP. By inhibiting these enzymes, particularly PDE4, theobromine prevents the breakdown of cAMP. The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including the cAMP-response element-binding protein (CREB). This cascade plays a significant role in processes ranging from gene expression to metabolism and apoptosis.

Experimental Protocol: In Vitro Phosphodiesterase (PDE) Activity Assay (Colorimetric)

This protocol outlines a non-radioactive, colorimetric method for measuring PDE activity, suitable for inhibitor screening.

A. Reagent Preparation:

-

PDE Assay Buffer : Prepare a suitable buffer (e.g., Tris-HCl based) for enzyme dilution and reaction.

-

PDE Enzyme : Reconstitute lyophilized PDE (e.g., PDE4) in cold assay buffer to a stock concentration (e.g., 20 U/mL). Further dilute to a working concentration (e.g., 4 U/mL) on ice just before use.

-

Substrate : Prepare a stock solution of cAMP (e.g., 10 mM) and dilute to a working concentration (e.g., 0.5 mM) with assay buffer.

-

5'-Nucleotidase : Use as supplied (e.g., 5 kU/µL).

-

Phosphate Standard : Prepare a series of dilutions from a stock solution (e.g., 100 µM 5'-AMP or 5'-GMP) for the standard curve.

-

Test Compound (Theobromine) : Dissolve theobromine in a suitable solvent (e.g., DMSO) and prepare serial dilutions in PDE Assay Buffer.

B. Assay Procedure (96-well plate format):

-

Standard Curve :

-

Add 40 µL of each phosphate standard dilution to separate wells.

-

Add 10 µL of 5'-nucleotidase to each standard well.

-

Incubate for 30 minutes at 30°C.

-

-

Inhibitor Assay :

-

To appropriate wells, add:

-

15 µL of PDE Assay Buffer.

-

10 µL of test compound (Theobromine) or control (buffer/known inhibitor like IBMX).

-

5 µL of diluted PDE enzyme (4 U/mL).

-

-

Pre-incubate for 10 minutes at the reaction temperature (e.g., 30°C).

-

Initiate the reaction by adding 20 µL of cAMP substrate (0.5 mM). The final reaction volume is 50 µL.

-

Incubate for a predetermined time (e.g., 60 minutes) at 30°C.

-

Stop the PDE reaction and initiate the 5'-nucleotidase reaction by adding 10 µL of 5'-nucleotidase.

-

Incubate for 30 minutes at 30°C.

-

-

Detection :

-

Terminate the reaction by adding 150 µL of a Malachite Green-based reagent to all wells (standards and samples).

-

Incubate for 15-30 minutes at room temperature for color development.

-

Measure absorbance at ~620-650 nm using a microplate reader.

-

-

Data Analysis :

-

Subtract the absorbance of the blank from all readings.

-

Plot the standard curve (absorbance vs. nmol phosphate).

-

Determine the amount of phosphate released in the enzyme reactions from the standard curve.

-

Calculate the percentage of PDE inhibition for each theobromine concentration and determine the IC50 value using non-linear regression analysis.

-

Adenosine Receptor Antagonism

Theobromine acts as a non-selective, competitive antagonist at A1 and A2A adenosine receptors. Adenosine receptors are G-protein coupled receptors (GPCRs) that, upon activation by adenosine, trigger various signaling cascades. A1 receptor activation typically inhibits adenylyl cyclase, decreasing cAMP, while A2A receptor activation stimulates adenylyl cyclase, increasing cAMP. By blocking these receptors, theobromine prevents the physiological effects of adenosine, which contributes to its mild stimulant properties. Compared to caffeine, theobromine is a weaker adenosine receptor antagonist.

Quantitative Data: Adenosine Receptor Inhibition

The following table summarizes the inhibitory concentrations (IC50) of theobromine and related methylxanthines against adenosine receptors from in vitro studies.

| Compound | Receptor Subtype | Preparation | IC50 (µM) | Reference |

| Theobromine | A1 | Rat Brain Membranes | 210–280 | |

| Theobromine | A2 (low-affinity) | Rat Brain Slices | > 1000 | |

| Theobromine | A2 (high-affinity) | Rat Striatal Membranes | > 1000 | |

| Caffeine | A1 | Rat Brain Membranes | 90–110 | |

| Theophylline | A1 | Rat Brain Membranes | 20–30 | |

| Paraxanthine | A1 | Rat Brain Membranes | 40–65 |

Experimental Protocol: Radioligand Binding Assay for Adenosine Receptors

This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound like theobromine for a specific adenosine receptor subtype (e.g., A2A).

A. Membrane Preparation:

-

Culture cells stably expressing the human adenosine receptor of interest (e.g., HEK-293 or CHO cells expressing A2A).

-

Harvest cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

B. Binding Assay (96-well plate format):

-

To each well, add in the following order:

-

50 µL of assay buffer (50 mM Tris-HCl, pH 7.5, 10 mM MgCl2) containing various concentrations of the unlabeled test compound (Theobromine).

-

50 µL of a specific radioligand (e.g., [3H]CGS21680 for A2A receptors) at a fixed concentration near its Kd value (e.g., 10 nM).

-

100 µL of the membrane suspension (e.g., 20 µg protein/well).

-

-

Total Binding Wells : Contain radioligand and membranes, but no competing compound (add buffer instead).

-

Non-specific Binding Wells : Contain radioligand, membranes, and a high concentration of a potent, unlabeled standard antagonist (e.g., 10 µM NECA).

-

Incubate the plate at 25°C for 60 minutes with gentle agitation to reach equilibrium.

C. Termination and Detection:

-

Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters (e.g., Brandel GF/B) using a cell harvester.

-

Quickly wash the filters three times with 3 mL of ice-cold buffer to remove unbound radioligand.

-

Place the filters into scintillation vials, add 5 mL of scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

D. Data Analysis:

-

Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the logarithm of the competitor (theobromine) concentration.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.

-

Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Modulation of Intracellular Signaling Cascades

Theobromine has been shown to modulate multiple intracellular signaling pathways that are crucial for cell survival, proliferation, and inflammation.

-

Akt/mTOR Pathway : In glioblastoma and colon cancer cell lines, theobromine downregulates the Akt/mTOR signaling pathway, which is a key regulator of cell growth, proliferation, and survival. Inhibition of this pathway can contribute to the anti-proliferative and pro-apoptotic effects of theobromine.

-

MAPK Pathway : Theobromine's effect on the mitogen-activated protein kinase (MAPK) pathway is context-dependent. It has been shown to attenuate the activity of p44/42 extracellular signal-regulated kinase (ERK) while increasing the activity of p38 and c-Jun N-terminal kinase (JNK). This differential regulation can influence outcomes ranging from apoptosis to inflammation.

-

AMPK Pathway : In preadipocytes, theobromine treatment increases the phosphorylation of AMP-activated protein kinase (AMPK), a key cellular energy sensor. AMPK activation can inhibit adipogenesis and modulate metabolic processes.

-

NF-κB Pathway : Theobromine can suppress the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor involved in the inflammatory response. This contributes to its anti-inflammatory properties.

Apoptosis, Cytotoxicity, and Calcium Mobilization

Apoptosis Induction and Cytotoxicity

In cancer cell lines, such as A549 non-small cell lung cancer cells, theobromine has demonstrated anti-proliferative effects by inducing apoptosis. This is accompanied by an increase in the activity of key executioner caspases, such as caspase-3 and caspase-7.

Quantitative Data: Cytotoxicity

| Cell Line | Treatment Duration | IC50 (µM) | Assay | Reference |

| A549 (Lung Cancer) | 24 hours | 16.02 | MTT | |

| A549 (Lung Cancer) | 48 hours | 10.76 | MTT | |

| U87-MG (Glioblastoma) | Not specified | Not specified | Proliferation Assay |

Calcium Mobilization

A proposed mechanism for methylxanthines involves the modulation of intracellular calcium (Ca2+) levels. Theobromine may increase the release of Ca2+ from intracellular stores like the sarcoplasmic reticulum, which enhances muscle contractility. This is a common mechanism for GPCRs coupled to Gq proteins, which activate the phospholipase C pathway, leading to the generation of inositol triphosphate (IP3) and the subsequent release of Ca2+ from the endoplasmic reticulum.

Experimental Protocol: Intracellular Calcium Mobilization Assay

This protocol describes a fluorescence-based method for detecting changes in intracellular calcium, often used for screening GPCR activity.

A. Reagent and Cell Preparation:

-

Cell Culture : Plate cells (e.g., CHO or HEK-293, potentially expressing a target GPCR) in a black-walled, clear-bottom 96-well or 384-well microplate and culture until they form a confluent monolayer.

-

Loading Buffer : Prepare a buffer containing a cell-permeant, Ca2+-sensitive fluorescent dye (e.g., Fluo-4 AM) and an organic anion transporter inhibitor (e.g., probenecid) to prevent dye leakage.

-

Compound Plates : Prepare plates containing serial dilutions of theobromine and appropriate controls (agonist, antagonist, vehicle).

B. Assay Procedure:

-

Remove the cell culture medium from the wells.

-

Add the Loading Buffer to each well and incubate for 30-60 minutes at 37°C in the dark to allow for dye de-esterification and loading.

-

After incubation, wash the cells gently with assay buffer to remove excess dye.

-

Place the cell plate into a fluorescence plate reader equipped with an integrated liquid handling system (e.g., a FlexStation or FLIPR).

-

Set the instrument to record fluorescence (e.g., Ex: 494 nm, Em: 516 nm for Fluo-4) over time.

-

Establish a stable baseline fluorescence reading for 10-20 seconds.

-

Use the integrated pipettor to add the test compounds (theobromine) from the compound plate to the cell plate.

-

Continue to measure the fluorescence signal for 1-3 minutes to capture the transient calcium flux.

C. Data Analysis:

-

The change in fluorescence is typically reported as the peak signal minus the baseline signal.

-

Agonist Mode : To test if theobromine directly triggers Ca2+ mobilization, plot the fluorescence change against theobromine concentration and fit to a sigmoidal dose-response curve to determine the EC50.

-

Antagonist Mode : To test if theobromine blocks Ca2+ mobilization by a known agonist, pre-incubate the cells with theobromine before adding the agonist. Calculate the percent inhibition and determine the IC50.

Conclusion

The in vitro mechanism of action of theobromine is multifaceted, primarily involving the inhibition of phosphodiesterases and antagonism of adenosine receptors. These primary actions trigger a cascade of downstream effects on intracellular signaling pathways, including the Akt/mTOR, MAPK, and NF-κB systems. These modulations ultimately underlie its observed anti-inflammatory, anti-proliferative, and pro-apoptotic activities in various cell-based models. The detailed protocols and quantitative data presented in this guide provide a framework for researchers to further investigate and leverage the therapeutic potential of this key bioactive compound.

References

An In-depth Technical Guide to the Pharmacokinetics and Bioavailability of Theobromine

Disclaimer: The information provided herein is intended for researchers, scientists, and drug development professionals. The term "Protheobromine" as specified in the query is presumed to be a typographical error, and this document pertains to Theobromine (B1682246) .

Introduction

Theobromine (3,7-dimethylxanthine) is a naturally occurring xanthine (B1682287) alkaloid found predominantly in the cacao bean (Theobroma cacao)[1][2]. Structurally similar to caffeine, it is a significant bioactive compound in chocolate and other cocoa products[3]. Theobromine exerts various pharmacological effects, including mild central nervous system stimulation, diuresis, and smooth muscle relaxation[4]. Its therapeutic potential has been explored in respiratory conditions and cardiovascular health[4]. Understanding the pharmacokinetics and bioavailability of theobromine is critical for its development as a therapeutic agent and for assessing the physiological impact of cocoa consumption. This guide provides a comprehensive overview of its absorption, distribution, metabolism, and excretion (ADME), along with its molecular mechanisms of action.

Pharmacokinetics

The disposition of theobromine in the body follows a complex pathway involving absorption from the gastrointestinal tract, distribution into body fluids, extensive hepatic metabolism, and subsequent renal excretion of its metabolites.

Theobromine is readily absorbed after oral administration, although its absorption rate can be influenced by the formulation. Due to its fat-soluble nature, peak plasma concentrations (Cmax) are typically reached 2-3 hours (Tmax) after ingestion. While generally well-absorbed, the bioavailability can be affected by the food matrix. For instance, the relative bioavailability of theobromine from chocolate was found to be approximately 80% compared to an aqueous solution, with a slower absorption rate. In rabbits, despite delayed gastrointestinal absorption at high doses, the absolute bioavailability approached 100%.

Following absorption, theobromine is distributed evenly throughout body fluids. It exhibits a low plasma protein binding capacity of 15-21%. The apparent volume of distribution (Vd) in humans has been reported to be approximately 0.76 L/kg. Theobromine can cross the blood-brain barrier, although less readily than caffeine. It has also been detected in the breast milk of nursing mothers.

The liver is the primary site of theobromine metabolism, where it is transformed by cytochrome P450 enzymes, particularly CYP1A2 and CYP2E1. The main metabolic pathways are demethylation and oxidation. Major metabolites identified in human urine include 7-methylxanthine (B127787) (the primary metabolite), 3-methylxanthine, and 7-methyluric acid. Other minor metabolites include 3,7-dimethyluric acid and 6-amino-5-[N-methylformylamino]-1-methyluracil. Unlike some compounds, theobromine metabolites are generally not found in the plasma of human subjects.

The elimination of theobromine and its metabolites occurs predominantly through the kidneys via urine. A significant portion of an administered dose is recovered in the urine as metabolites, with only about 18% excreted as unchanged theobromine. The elimination half-life (t½) in adult humans ranges from 6 to 12 hours. The mean plasma half-life has been reported to be around 10 hours, with an apparent clearance of approximately 0.88 ml/min/kg.

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of theobromine in humans.

Table 1: Key Pharmacokinetic Parameters of Theobromine in Healthy Adult Males

| Parameter | Mean Value | Unit | Reference |

| Elimination Half-Life (t½) | 10.0 | hours | |

| Apparent Volume of Distribution (Vd) | 0.76 | L/kg | |

| Apparent Clearance (CL) | 0.88 | ml/min/kg | |

| Time to Peak Concentration (Tmax) | 2-3 | hours | |

| Plasma Protein Binding | 15-21 | % |

Table 2: Urinary Excretion Profile of Theobromine and its Metabolites (72h post-dose)

| Compound | Percentage of Dose in Urine | Reference |

| 7-Methylxanthine | ~42 | |

| 3-Methylxanthine | ~20 | |

| Theobromine (unchanged) | ~18 | |

| 7-Methyluric Acid | ~10 | |

| 6-amino-5[N-methylformylamino]-1-methyluracil | ~10 |

Mechanism of Action & Signaling Pathways

Theobromine exerts its physiological effects primarily through two main mechanisms: antagonism of adenosine (B11128) receptors and inhibition of phosphodiesterase (PDE) enzymes.

-

Adenosine Receptor Antagonism: Theobromine acts as a competitive antagonist at A1 and A2A adenosine receptors. Adenosine is a neuromodulator that typically promotes relaxation and vasodilation. By blocking these receptors, theobromine counteracts adenosine's effects, leading to increased neuronal firing and mild stimulant effects. This antagonism is considered the primary mechanism for its effects on the central nervous system and cardiovascular system.

-

Phosphodiesterase (PDE) Inhibition: Theobromine inhibits PDE enzymes, particularly PDE4. PDEs are responsible for the degradation of the second messenger cyclic adenosine monophosphate (cAMP). By inhibiting PDE, theobromine increases intracellular cAMP levels. Elevated cAMP activates Protein Kinase A (PKA), which in turn can lead to a variety of cellular responses, including smooth muscle relaxation (bronchodilation), increased cardiac contractility, and lipolysis.

Caption: Theobromine as an antagonist at adenosine receptors.

Caption: Theobromine's signaling pathway via PDE inhibition.

Experimental Protocols

The determination of theobromine's pharmacokinetic profile relies on well-defined clinical and analytical methodologies.

A typical study to assess theobromine pharmacokinetics in humans involves a single-dose, crossover design.

-

Subject Recruitment: Healthy, non-smoking male volunteers are recruited. Subjects undergo a medical history, physical examination, and clinical laboratory tests to ensure good health.

-

Washout Period: Participants are required to abstain from all sources of methylxanthines (e.g., coffee, tea, chocolate) for a specified period, often 1-2 weeks, prior to the study to ensure baseline levels are zero.

-

Dosing: A single oral dose of theobromine (e.g., 6-10 mg/kg) is administered in a controlled form, such as in hard gelatin capsules with a tracer like [8-¹⁴C]theobromine for metabolic studies.

-

Sample Collection: Blood samples are collected via an indwelling catheter at predefined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose). Plasma is separated by centrifugation. Urine is collected over intervals for up to 72 hours to analyze the parent drug and its metabolites.

-

Sample Analysis: Plasma and urine samples are analyzed to quantify the concentration of theobromine and its metabolites.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly selective and sensitive method for quantifying theobromine in biological matrices.

-

Sample Preparation: Biofluid samples (plasma, saliva, or urine) undergo protein precipitation or ultra-centrifugation to remove interfering macromolecules. An internal standard (e.g., an isotopically labeled version of theobromine) is added for accurate quantification.

-

Chromatographic Separation: The prepared sample is injected into a High-Performance Liquid Chromatography (HPLC) system. Theobromine and its metabolites are separated from other endogenous components on a C18 analytical column using a gradient elution with a mobile phase (e.g., a mixture of water with formic acid and methanol).

-

Mass Spectrometric Detection: The column eluent is introduced into a tandem mass spectrometer. The analytes are ionized (typically using electrospray ionization), and specific parent-to-product ion transitions are monitored in Multiple Reaction Monitoring (MRM) mode for highly selective and sensitive quantification.

-

Data Analysis: A calibration curve is generated using standards of known concentrations to quantify theobromine in the unknown samples. Pharmacokinetic parameters are then calculated from the resulting concentration-time data using specialized software.

Caption: Workflow for a typical human pharmacokinetic study.

References

An In-depth Technical Guide to the Pharmacokinetics and Bioavailability of Theobromine

Disclaimer: The information provided herein is intended for researchers, scientists, and drug development professionals. The term "Protheobromine" as specified in the query is presumed to be a typographical error, and this document pertains to Theobromine .

Introduction

Theobromine (3,7-dimethylxanthine) is a naturally occurring xanthine alkaloid found predominantly in the cacao bean (Theobroma cacao)[1][2]. Structurally similar to caffeine, it is a significant bioactive compound in chocolate and other cocoa products[3]. Theobromine exerts various pharmacological effects, including mild central nervous system stimulation, diuresis, and smooth muscle relaxation[4]. Its therapeutic potential has been explored in respiratory conditions and cardiovascular health[4]. Understanding the pharmacokinetics and bioavailability of theobromine is critical for its development as a therapeutic agent and for assessing the physiological impact of cocoa consumption. This guide provides a comprehensive overview of its absorption, distribution, metabolism, and excretion (ADME), along with its molecular mechanisms of action.

Pharmacokinetics

The disposition of theobromine in the body follows a complex pathway involving absorption from the gastrointestinal tract, distribution into body fluids, extensive hepatic metabolism, and subsequent renal excretion of its metabolites.

Theobromine is readily absorbed after oral administration, although its absorption rate can be influenced by the formulation. Due to its fat-soluble nature, peak plasma concentrations (Cmax) are typically reached 2-3 hours (Tmax) after ingestion. While generally well-absorbed, the bioavailability can be affected by the food matrix. For instance, the relative bioavailability of theobromine from chocolate was found to be approximately 80% compared to an aqueous solution, with a slower absorption rate. In rabbits, despite delayed gastrointestinal absorption at high doses, the absolute bioavailability approached 100%.

Following absorption, theobromine is distributed evenly throughout body fluids. It exhibits a low plasma protein binding capacity of 15-21%. The apparent volume of distribution (Vd) in humans has been reported to be approximately 0.76 L/kg. Theobromine can cross the blood-brain barrier, although less readily than caffeine. It has also been detected in the breast milk of nursing mothers.

The liver is the primary site of theobromine metabolism, where it is transformed by cytochrome P450 enzymes, particularly CYP1A2 and CYP2E1. The main metabolic pathways are demethylation and oxidation. Major metabolites identified in human urine include 7-methylxanthine (the primary metabolite), 3-methylxanthine, and 7-methyluric acid. Other minor metabolites include 3,7-dimethyluric acid and 6-amino-5-[N-methylformylamino]-1-methyluracil. Unlike some compounds, theobromine metabolites are generally not found in the plasma of human subjects.

The elimination of theobromine and its metabolites occurs predominantly through the kidneys via urine. A significant portion of an administered dose is recovered in the urine as metabolites, with only about 18% excreted as unchanged theobromine. The elimination half-life (t½) in adult humans ranges from 6 to 12 hours. The mean plasma half-life has been reported to be around 10 hours, with an apparent clearance of approximately 0.88 ml/min/kg.

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of theobromine in humans.

Table 1: Key Pharmacokinetic Parameters of Theobromine in Healthy Adult Males

| Parameter | Mean Value | Unit | Reference |

| Elimination Half-Life (t½) | 10.0 | hours | |

| Apparent Volume of Distribution (Vd) | 0.76 | L/kg | |

| Apparent Clearance (CL) | 0.88 | ml/min/kg | |

| Time to Peak Concentration (Tmax) | 2-3 | hours | |

| Plasma Protein Binding | 15-21 | % |

Table 2: Urinary Excretion Profile of Theobromine and its Metabolites (72h post-dose)

| Compound | Percentage of Dose in Urine | Reference |

| 7-Methylxanthine | ~42 | |

| 3-Methylxanthine | ~20 | |

| Theobromine (unchanged) | ~18 | |

| 7-Methyluric Acid | ~10 | |

| 6-amino-5[N-methylformylamino]-1-methyluracil | ~10 |

Mechanism of Action & Signaling Pathways

Theobromine exerts its physiological effects primarily through two main mechanisms: antagonism of adenosine receptors and inhibition of phosphodiesterase (PDE) enzymes.

-

Adenosine Receptor Antagonism: Theobromine acts as a competitive antagonist at A1 and A2A adenosine receptors. Adenosine is a neuromodulator that typically promotes relaxation and vasodilation. By blocking these receptors, theobromine counteracts adenosine's effects, leading to increased neuronal firing and mild stimulant effects. This antagonism is considered the primary mechanism for its effects on the central nervous system and cardiovascular system.

-

Phosphodiesterase (PDE) Inhibition: Theobromine inhibits PDE enzymes, particularly PDE4. PDEs are responsible for the degradation of the second messenger cyclic adenosine monophosphate (cAMP). By inhibiting PDE, theobromine increases intracellular cAMP levels. Elevated cAMP activates Protein Kinase A (PKA), which in turn can lead to a variety of cellular responses, including smooth muscle relaxation (bronchodilation), increased cardiac contractility, and lipolysis.

Caption: Theobromine as an antagonist at adenosine receptors.

Caption: Theobromine's signaling pathway via PDE inhibition.

Experimental Protocols

The determination of theobromine's pharmacokinetic profile relies on well-defined clinical and analytical methodologies.

A typical study to assess theobromine pharmacokinetics in humans involves a single-dose, crossover design.

-

Subject Recruitment: Healthy, non-smoking male volunteers are recruited. Subjects undergo a medical history, physical examination, and clinical laboratory tests to ensure good health.

-

Washout Period: Participants are required to abstain from all sources of methylxanthines (e.g., coffee, tea, chocolate) for a specified period, often 1-2 weeks, prior to the study to ensure baseline levels are zero.

-

Dosing: A single oral dose of theobromine (e.g., 6-10 mg/kg) is administered in a controlled form, such as in hard gelatin capsules with a tracer like [8-¹⁴C]theobromine for metabolic studies.

-

Sample Collection: Blood samples are collected via an indwelling catheter at predefined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose). Plasma is separated by centrifugation. Urine is collected over intervals for up to 72 hours to analyze the parent drug and its metabolites.

-

Sample Analysis: Plasma and urine samples are analyzed to quantify the concentration of theobromine and its metabolites.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly selective and sensitive method for quantifying theobromine in biological matrices.

-

Sample Preparation: Biofluid samples (plasma, saliva, or urine) undergo protein precipitation or ultra-centrifugation to remove interfering macromolecules. An internal standard (e.g., an isotopically labeled version of theobromine) is added for accurate quantification.

-

Chromatographic Separation: The prepared sample is injected into a High-Performance Liquid Chromatography (HPLC) system. Theobromine and its metabolites are separated from other endogenous components on a C18 analytical column using a gradient elution with a mobile phase (e.g., a mixture of water with formic acid and methanol).

-

Mass Spectrometric Detection: The column eluent is introduced into a tandem mass spectrometer. The analytes are ionized (typically using electrospray ionization), and specific parent-to-product ion transitions are monitored in Multiple Reaction Monitoring (MRM) mode for highly selective and sensitive quantification.

-

Data Analysis: A calibration curve is generated using standards of known concentrations to quantify theobromine in the unknown samples. Pharmacokinetic parameters are then calculated from the resulting concentration-time data using specialized software.

Caption: Workflow for a typical human pharmacokinetic study.

References

Theobromine: A Technical Guide to its Discovery, Characterization, and Historical Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

Theobromine (B1682246) (3,7-dimethylxanthine), a purine (B94841) alkaloid from the methylxanthine class, is a compound of significant historical and pharmacological interest. First isolated from the beans of the Theobroma cacao tree, its discovery in 1841 by Russian chemist Alexander Woskresensky marked a pivotal moment in natural product chemistry. This technical guide provides an in-depth review of the discovery, initial chemical synthesis, and early physiological investigations of theobromine. It details the historical experimental methodologies, presents quantitative data from early studies, and contextualizes the compound's significance from ancient ceremonial use to its modern pharmacognosy. Included are detailed experimental protocols, structured data tables, and visualizations of chemical pathways and workflows to serve as a comprehensive resource for researchers in pharmacology and drug development.

Historical Context: From "Food of the Gods" to European Commodity

Long before its chemical structure was elucidated, the primary source of theobromine, the cacao bean, was a cornerstone of Mesoamerican civilizations. The Olmec, Mayan, and Aztec cultures held cacao in high regard, not merely as a foodstuff but as a divine gift, a form of currency, and an integral part of religious ceremonies.[1] Evidence of cacao use dates back as far as 5,300 years to the Mayo-Chinchipe civilization in modern-day Ecuador, where traces of theobromine have been identified in ancient pottery.[2]

The Aztecs revered cacao, preparing a bitter, frothy beverage called "xocolātl" (from which the word "chocolate" is likely derived) that was primarily consumed by nobility and warriors.[1] This drink, often flavored with vanilla, chili, and other spices, was valued for its invigorating and sustaining properties, which can be attributed to its theobromine and caffeine (B1668208) content. Cacao beans were so valuable they were used as a primary form of currency in the Aztec empire.[3] The introduction of cacao to Europe by Spanish explorers in the 16th century initiated a transformation; sweetened and served hot, chocolate became a popular beverage among the European elite, driving cultivation and trade for centuries to come.

Discovery and Isolation (1841)

The first isolation of the active principle from cacao beans was achieved in 1841 by the Russian chemist Alexander Woskresensky, a student of Justus von Liebig.[4] In his seminal paper, "Über das Theobromin" (On Theobromine), published in 1842, he described the extraction of a white, crystalline, nitrogenous substance which he named "theobromine," derived from Theobroma, the genus name for the cacao tree, meaning "food of the gods."

Experimental Protocol: Isolation from Theobroma cacao (Reconstruction)

Objective: To isolate crystalline theobromine from defatted cacao beans.

Materials:

-

Cacao beans, shelled and ground (nibs)

-

Petroleum ether (or similar non-polar solvent for defatting)

-

Water

-

Freshly calcined magnesia (Magnesium Oxide, MgO) or Lead(II) acetate (B1210297) for purification

-

Ethanol (B145695) (for recrystallization)

-

Filtration apparatus

-

Evaporation apparatus (water bath)

Procedure:

-

Defatting (Soxhlet Extraction): The ground cacao nibs are placed in a Soxhlet extractor and washed continuously with a non-polar solvent like petroleum ether. This step removes the majority of the cocoa butter (fat), which would otherwise interfere with the extraction of the water-soluble alkaloid. The defatted cocoa powder is then dried to remove residual solvent.

-

Aqueous Extraction: The dried, defatted cocoa powder is mixed with water. The mixture is heated to boiling to facilitate the dissolution of theobromine into the aqueous phase.

-

Purification: The aqueous extract contains tannins, pigments, and other impurities. To precipitate these, an alkaline agent is added. Woskresensky likely used an agent like calcined magnesia (MgO). The mixture is triturated and partially dried. Modern methods sometimes use a 10% lead(II) acetate solution, which effectively precipitates many impurities.

-

Filtration: The mixture is filtered to remove the precipitated impurities and the solid cocoa mass. The resulting filtrate is a clearer solution containing theobromine.

-

Concentration and Crystallization: The filtrate is concentrated by heating, typically over a water bath, to reduce the volume of water. As the solution cools, the solubility of theobromine decreases, leading to the formation of crude crystals.

-

Recrystallization: The crude theobromine crystals are redissolved in a minimal amount of hot ethanol or water. The solution is then allowed to cool slowly. This process removes remaining soluble impurities, yielding purer, white, crystalline theobromine, which is then collected by filtration and dried.

Chemical Characterization and First Synthesis (1882)